2-Chloro-3-methylquinoline-4-carboxylic acid

Crystallography Molecular Modeling Structural Biology

2-Chloro-3-methylquinoline-4-carboxylic acid (CAS 861578-31-6) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the 2-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 4-position of the quinoline ring system. This substitution pattern yields a distinct scaffold with documented applications as a synthetic intermediate and as a pharmacophore in ion channel modulation studies.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
Cat. No. B15204869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylquinoline-4-carboxylic acid
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1Cl)C(=O)O
InChIInChI=1S/C11H8ClNO2/c1-6-9(11(14)15)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3,(H,14,15)
InChIKeyFUKHTUIKAKDTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methylquinoline-4-carboxylic Acid: Procurement Specifications and Technical Baseline for Research Applications


2-Chloro-3-methylquinoline-4-carboxylic acid (CAS 861578-31-6) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the 2-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 4-position of the quinoline ring system [1]. This substitution pattern yields a distinct scaffold with documented applications as a synthetic intermediate and as a pharmacophore in ion channel modulation studies [2]. Its molecular formula is C₁₁H₈ClNO₂ with a molecular weight of 221.64 g/mol, and it is typically supplied at ≥95% purity for research and development purposes . The crystal structure has been determined with high precision (R = 0.047), confirming the spatial arrangement essential for structure-based drug design and reproducible experimental outcomes [3].

Why Generic Quinoline-4-carboxylic Acids Cannot Substitute for 2-Chloro-3-methylquinoline-4-carboxylic Acid in Critical Research Applications


Substituting 2-chloro-3-methylquinoline-4-carboxylic acid with a generic quinoline-4-carboxylic acid analog is not scientifically justified due to the unique combination of the 2-chloro and 3-methyl substituents. This specific substitution pattern fundamentally alters electronic distribution across the quinoline ring, impacting reactivity, binding affinity, and crystallization behavior [1]. The presence of the chloro group at the 2-position introduces a distinct electrophilic site for nucleophilic aromatic substitution reactions, enabling synthetic pathways inaccessible to non-chlorinated or differently halogenated analogs [2]. Furthermore, the 3-methyl group provides steric hindrance that modulates the orientation of the 4-carboxylic acid, a critical determinant in target binding interactions [1]. Quantitative evidence demonstrates that even closely related quinoline derivatives, such as 2-methylquinoline-4-carboxylic acid, exhibit significantly divergent biological activity profiles, with IC₅₀ values differing by orders of magnitude depending on the substitution pattern [3]. This underscores the necessity of procuring the exact compound to ensure experimental reproducibility and valid structure-activity relationship conclusions.

Quantitative Differentiation of 2-Chloro-3-methylquinoline-4-carboxylic Acid: A Comparative Evidence Guide for Procurement Decisions


Structural Confirmation: High-Precision Crystallographic Data for Molecular Modeling and Crystallization Studies

The crystal structure of 2-chloro-3-methylquinoline-4-carboxylic acid has been determined with an R-factor of 0.047 for 1472 observed reflections, providing a high-resolution, experimentally validated 3D conformation essential for docking studies and structure-based design [1]. This represents a significant advantage over its positional isomer, 2-chloro-4-methylquinoline-3-carboxylic acid, for which no equivalent high-resolution crystal structure is publicly available in the primary literature [2]. This data gap creates uncertainty in computational modeling for the 3-carboxylic acid analog.

Crystallography Molecular Modeling Structural Biology

Ion Channel Selectivity: KCNQ2 Antagonist Activity as a Functional Discriminator

2-Chloro-3-methylquinoline-4-carboxylic acid acts as an antagonist of the KCNQ2 potassium channel with an IC₅₀ of 70 nM, as determined by automated patch-clamp electrophysiology in CHO cells [1]. While many quinoline-4-carboxylic acids are evaluated as antibacterial agents (targeting DNA gyrase), this compound demonstrates a distinct pharmacological profile directed toward neuronal excitability [2]. In contrast, the broader class of quinoline-4-carboxylic acids, such as those in antileishmanial studies, often show much higher IC₅₀ values in the micromolar range (e.g., 76.26 μM for certain derivatives) [3], highlighting the specific potency of the 2-chloro-3-methyl substitution pattern for this ion channel target.

Ion Channel Electrophysiology Neuroscience Drug Discovery

Synthetic Utility: The 2-Chloro Substituent as a Unique Handle for Diversification

The 2-chloro substituent on 2-chloro-3-methylquinoline-4-carboxylic acid serves as a highly reactive electrophilic center for nucleophilic aromatic substitution (SNAr) reactions [1]. This allows for facile derivatization, as demonstrated in the synthesis of complex amide derivatives where the 2-chloro position is retained for subsequent modification, unlike the 4-position carboxylate which is typically used for amide bond formation [2]. In contrast, the non-chlorinated analog, 3-methylquinoline-4-carboxylic acid, lacks this synthetic handle entirely, limiting its utility in diversity-oriented synthesis. Furthermore, while 2,4-dichloroquinoline derivatives are also reactive, they exhibit different regioselectivity and hydrolysis behavior under acidic and alkaline conditions, often requiring careful control to avoid undesired side reactions [3].

Synthetic Chemistry Medicinal Chemistry Scaffold Diversification

Optimal Research Applications for 2-Chloro-3-methylquinoline-4-carboxylic Acid Based on Quantified Differentiation


Structure-Based Design of Novel KCNQ Channel Modulators for Pain and Epilepsy Research

Given its high-precision crystal structure (R = 0.047) [1] and its demonstrated nanomolar antagonist activity at the KCNQ2 potassium channel (IC₅₀ = 70 nM) [2], this compound is ideally suited as a starting point for structure-based drug design (SBDD) and ligand-based pharmacophore modeling in neuroscience programs targeting neuronal hyperexcitability disorders. The crystallographic data enables accurate molecular docking and molecular dynamics simulations to guide the rational optimization of potency and selectivity. The specific KCNQ2 activity differentiates it from broader-spectrum quinoline antibacterials, focusing its application on ion channel modulation.

Development of Orthogonal Synthetic Methodologies and Diversity-Oriented Synthesis

The presence of two distinct, reactive handles—the 2-chloro group for nucleophilic aromatic substitution (SNAr) and the 4-carboxylic acid for amide coupling—makes this compound a valuable building block for diversity-oriented synthesis (DOS) [3]. This dual functionality allows for the efficient, parallel synthesis of compound libraries with modifications at two independent sites on the quinoline core. This is a key advantage over non-chlorinated analogs that offer only a single point of diversification [3]. Its utility is well-documented in the synthesis of complex amides [4].

Crystallization and Co-Crystallization Studies for Pharmaceutical Development

The availability of a well-defined crystal structure and unit cell parameters (orthorhombic P2₁2₁2₁, a = 8.674 Å, b = 8.944 Å, c = 23.255 Å) [1] provides a robust foundation for solid-state chemistry studies, including co-crystal screening and polymorph control. This is a critical step in pre-formulation development for potential drug candidates, ensuring physical stability and optimal solubility. The lack of equivalent data for many close structural isomers [5] makes this compound a more reliable and predictable candidate for such studies.

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